methyl 4-((2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate
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Description
Methyl 4-((2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Scaffold Development
A study highlights the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as a useful scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This process involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, demonstrating a convenient pathway for synthesizing other new, highly functionalized compounds [Ruano, Fajardo, & Martín, 2005].
Heterocyclic System Synthesis
Research into methyl 2‐[bis(acetyl)ethenyl]aminopropenoate explores its role in creating fused heterocyclic systems, leading to the preparation of derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, among others. This work showcases the compound's reactivity with N- and C-nucleophiles, underscoring its utility in synthesizing diverse heterocyclic structures [Selič & Stanovnik, 1997].
Molecular Structure Analysis
A detailed molecular structure analysis of dabigatran etexilate tetrahydrate reveals insights into the compound's crystal structure, highlighting the dihedral angles between benzene and pyridine rings and the presence of intramolecular hydrogen bonds. This study contributes to understanding the structural characteristics of related compounds [Liu et al., 2012].
Supramolecular Structures
Investigations into three substituted 4-pyrazolylbenzoates have elucidated their hydrogen-bonded supramolecular structures across one, two, and three dimensions. Such studies provide valuable information on the potential interactions and assembly of these compounds at the molecular level, offering a foundation for further research into their applications [Portilla et al., 2007].
Catalysis and Chemical Reactions
Research into the expedient phosphine-catalyzed [4 + 2] annulation presents a methodology for synthesizing highly functionalized tetrahydropyridines. This work demonstrates the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in annulation reactions, contributing to the field of catalysis and synthetic chemistry [Zhu, Lan, & Kwon, 2003].
Properties
IUPAC Name |
methyl 4-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-23(29)17-11-9-16(10-12-17)22(28)25-14-15-27-20-8-3-2-6-18(20)21(26-27)19-7-4-5-13-24-19/h4-5,7,9-13H,2-3,6,8,14-15H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWCDIYXQOCQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.